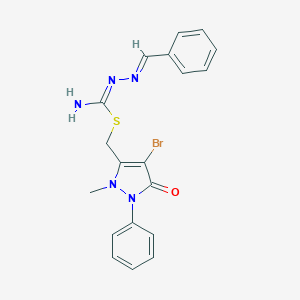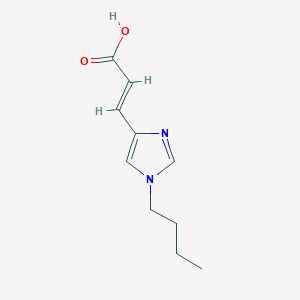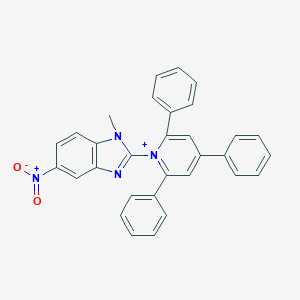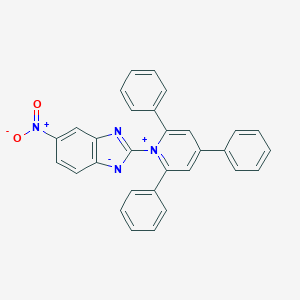
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N'-benzylidenehydrazonothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromine, methyl, and phenyl groups, along with a benzylideneamino carbamimidothioate moiety. Its unique structure makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine, methyl, and phenyl substituents. The final step involves the formation of the benzylideneamino carbamimidothioate moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate may be explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties can be evaluated to assess its suitability for treating various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, or electronic devices.
Wirkmechanismus
The mechanism of action of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate include other pyrazole derivatives with different substituents. Examples include:
- (4-chloro-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate
- (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-phenylamino]carbamimidothioate
Uniqueness
The uniqueness of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate lies in its specific combination of substituents and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C19H18BrN5OS |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N//'-[(E)-benzylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H18BrN5OS/c1-24-16(17(20)18(26)25(24)15-10-6-3-7-11-15)13-27-19(21)23-22-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H2,21,23)/b22-12+ |
InChI-Schlüssel |
IKDQCSKJWXSHPJ-WSDLNYQXSA-N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
Isomerische SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS/C(=N\N=C\C3=CC=CC=C3)/N |
Kanonische SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B289490.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)
![N-(4-METHYL-5-{2-[(4-NITROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE](/img/structure/B289493.png)
![1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium](/img/structure/B289497.png)
![1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B289498.png)





![7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B289506.png)
![N'-(2,3-dimethoxybenzylidene)-2-{[5-({2-[2-(2,3-dimethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanohydrazide](/img/structure/B289507.png)
![ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B289508.png)
